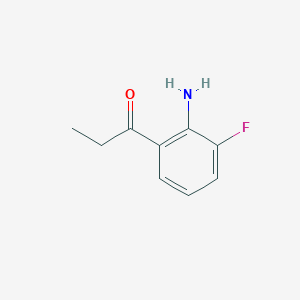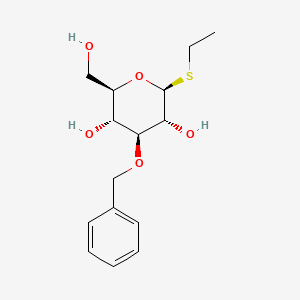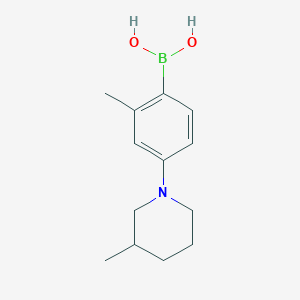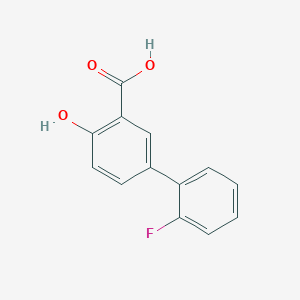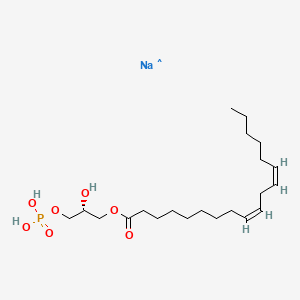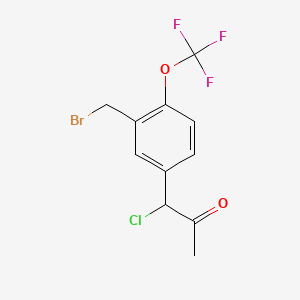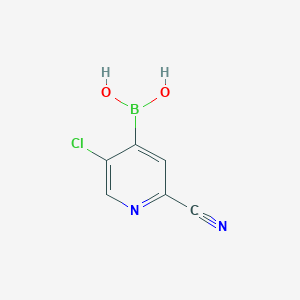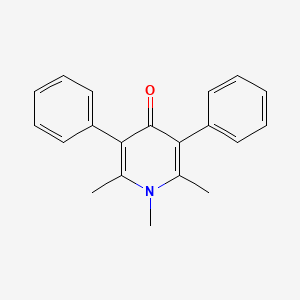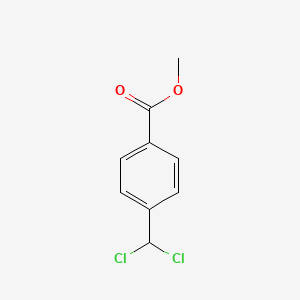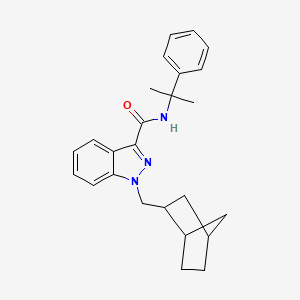
Cumyl-nbminaca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It was first reported in a 2013 patent but was not identified as a designer drug until 2021, when it was detected by a forensic laboratory in Germany . The compound is known for its potent effects and is structurally similar to other synthetic cannabinoids.
Méthodes De Préparation
Cumyl-nbminaca is synthesized through a series of chemical reactions involving indazole-3-carboxamide as the core structure. The synthetic route typically involves the following steps:
Formation of Indazole Core: The indazole core is synthesized through cyclization reactions involving hydrazine and ketones.
Attachment of Norbornyl Methyl Side Chain: The norbornyl methyl side chain is introduced through alkylation reactions.
Formation of Carboxamide Group: The carboxamide group is formed by reacting the indazole core with appropriate amines under amide coupling conditions.
Industrial production methods involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Cumyl-nbminaca undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include various derivatives of this compound with modified chemical properties.
Applications De Recherche Scientifique
Cumyl-nbminaca has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: The compound is studied for its interactions with cannabinoid receptors in biological systems.
Medicine: Research is ongoing to understand its potential therapeutic effects and toxicological profile.
Mécanisme D'action
Cumyl-nbminaca exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2 receptors, in the body. This binding leads to the activation of signaling pathways that modulate various physiological processes. The compound’s high affinity for these receptors results in potent effects, including psychoactive and physiological responses .
Comparaison Avec Des Composés Similaires
Cumyl-nbminaca is structurally similar to other synthetic cannabinoids such as:
- Cumyl-BC-HPMEGACLONE
- Cumyl-3TMS-PRINACA
- Cumyl-BC-HPMICA
Compared to these compounds, this compound features a norbornyl methyl side chain, which contributes to its unique chemical properties and potency .
Propriétés
Numéro CAS |
1631074-60-6 |
|---|---|
Formule moléculaire |
C25H29N3O |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]heptanylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide |
InChI |
InChI=1S/C25H29N3O/c1-25(2,20-8-4-3-5-9-20)26-24(29)23-21-10-6-7-11-22(21)28(27-23)16-19-15-17-12-13-18(19)14-17/h3-11,17-19H,12-16H2,1-2H3,(H,26,29) |
Clé InChI |
MLRLLZWQYJJPEX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CC5CCC4C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


